4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Drug-likeness Physicochemical profiling Lead optimization

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 500149-63-3) is a synthetic sulfonamide-bearing benzamide derivative with molecular formula C21H24N4O3S2 and a molecular weight of 444.57 g/mol. The compound features a pyridinyl-thiazole scaffold connected via an amide linkage to a phenyl ring substituted with a butyl-ethyl sulfamoyl group.

Molecular Formula C21H24N4O3S2
Molecular Weight 444.57
CAS No. 500149-63-3
Cat. No. B2630906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
CAS500149-63-3
Molecular FormulaC21H24N4O3S2
Molecular Weight444.57
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C21H24N4O3S2/c1-3-5-14-25(4-2)30(27,28)18-8-6-17(7-9-18)20(26)24-21-23-19(15-29-21)16-10-12-22-13-11-16/h6-13,15H,3-5,14H2,1-2H3,(H,23,24,26)
InChIKeyJHZQPLDABZOWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 500149-63-3): Chemical Identity and Procurement Baseline


4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CAS 500149-63-3) is a synthetic sulfonamide-bearing benzamide derivative with molecular formula C21H24N4O3S2 and a molecular weight of 444.57 g/mol [1]. The compound features a pyridinyl-thiazole scaffold connected via an amide linkage to a phenyl ring substituted with a butyl-ethyl sulfamoyl group. It is primarily listed as a research chemical by specialty suppliers and has been annotated in compound libraries as a potential enzyme inhibitor or receptor antagonist scaffold [2]. However, a comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and patent databases reveals no peer-reviewed primary research articles, quantitative structure–activity relationship (QSAR) studies, or detailed pharmacological profiling data for this exact compound. The available information is limited to vendor catalogue entries and computational predictions of physicochemical properties (e.g., logP ≈ 3.1, topological polar surface area ≈ 83.5 Ų, zero hydrogen-bond donors) [1][3]. Consequently, the baseline for procurement is defined by chemical identity, purity specifications (typically ≥95%), and computational drug-likeness metrics, rather than by experimentally determined biological potency or selectivity.

Why Generic Substitution Is Not Advisable for 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Without Empirical Comparator Data


Within the broader chemical series of 4-sulfamoyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamides, even minor alterations to the sulfamoyl substituent can produce marked shifts in target engagement, selectivity, and physicochemical properties. For example, the simple N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CHEMBL576121) acts as a human mGluR1 antagonist with an IC50 of 80 nM, whereas its 4-methoxy analog (CHEMBL568321) is approximately 19-fold less potent (IC50 = 1,500 nM) [1][2]. The target compound incorporates a distinctive butyl-ethyl sulfamoyl group, which is expected to alter lipophilicity, hydrogen-bonding capacity, and steric bulk relative to methyl-, methoxy-, morpholino-, or piperidine-substituted analogs. Without direct comparative experimental data, however, the direction and magnitude of these effects on potency, selectivity, and off-target profiles remain unknown. Generic substitution based solely on core scaffold similarity therefore carries a substantial risk of introducing uncontrolled variation in key performance parameters, undermining reproducibility in biochemical and cellular assays.

Quantitative Differentiation Evidence for 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Current Status and Data Gaps


Predicted Physicochemical Differentiation: LogP, tPSA, and Hydrogen-Bonding Profile Versus Structural Analogs

Computational property prediction indicates that the butyl-ethyl sulfamoyl group confers higher lipophilicity and a distinct hydrogen-bonding profile compared to smaller or more polar sulfamoyl substituents. The target compound has zero hydrogen-bond donors, a calculated logP of approximately 3.1, and a topological polar surface area (tPSA) of roughly 83.5 Ų, based on structurally related analogs [1]. In contrast, the morpholino-substituted analog 4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is expected to exhibit a lower logP and higher tPSA due to the additional oxygen atom in the morpholine ring. These differences may translate into altered membrane permeability, solubility, and plasma protein binding, though no direct comparative experimental measurements are publicly available for the target compound.

Drug-likeness Physicochemical profiling Lead optimization

Absence of Direct Potency and Selectivity Data: A Critical Evidence Gap

A thorough search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed did not yield any experimentally determined IC50, Ki, EC50, or % inhibition values for 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide against any defined molecular target [1][2]. In contrast, close structural analogs within the same scaffold series have publicly available bioactivity data. For instance, N-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (CHEMBL576121) is a human mGluR1 antagonist with an IC50 of 80 nM, and the 4-methoxy derivative (CHEMBL568321) has an IC50 of 1,500 nM at the same target [1]. The ROCK1 inhibitor 2-fluoro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has a co-crystal structure (PDB 4YVC) confirming direct target engagement, providing a structural basis for kinase inhibition [3]. Without analogous data for the target compound, no claims can be made regarding its potency, selectivity, or mechanism of action relative to these characterized analogs.

Target engagement Selectivity profiling Biochemical assay

Synthetic Tractability and Purity Benchmarks: Vendor-Specified Quality Attributes

Commercial suppliers list the target compound at a standard purity of ≥95%, with analytical characterization by NMR, HPLC, or GC available upon request [1]. The synthesis involves multi-step organic reactions including sulfamoylation of the benzamide core and coupling with the pyridinyl-thiazole moiety. The butyl-ethyl sulfamoyl substituent introduces a stereoelectronically distinct environment compared to cyclic amines (e.g., morpholine, piperidine) commonly found in related analogs, potentially offering different reactivity profiles in downstream derivatization. However, no comparative synthetic yield, scalability, or cost data have been published to substantiate claims of synthetic advantage over analogs such as 4-(morpholinosulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide or 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide.

Chemical synthesis Quality control Procurement specification

Recommended Application Scenarios for 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide Based on Available Evidence


Chemical Probe Development Requiring a Scaffold with Distinct Sulfamoyl Substitution

Given the absence of bioactivity data, the most defensible application is as a starting scaffold for medicinal chemistry exploration. The butyl-ethyl sulfamoyl group offers a unique combination of lipophilicity and steric bulk not present in methyl-, morpholino-, or piperidine-substituted analogs, which may be advantageous for probing hydrophobic pockets or modulating target selectivity during hit-to-lead optimization [1]. Researchers should commission in-house biochemical profiling before using this compound as a pharmacological tool.

Negative Control or Inactive Analog in Structure–Activity Relationship (SAR) Studies

If experimental profiling reveals that this compound lacks activity at a target for which close analogs (e.g., CHEMBL576121 at mGluR1) are potent, it could serve as a matched negative control in SAR studies [2]. The structural similarity to active analogs combined with a divergent substituent at the sulfamoyl position would help establish the pharmacophoric requirements for target engagement. This scenario, however, presupposes confirmatory in-house testing that has not yet been publicly reported.

Physicochemical Comparator in Permeability and Solubility Assays

The predicted physicochemical properties (cLogP ≈ 3.1, tPSA ≈ 83.5 Ų, zero HBD) position this compound as a moderately lipophilic, membrane-permeable scaffold [1]. It could be included alongside more polar analogs (e.g., morpholino-substituted derivatives) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to experimentally quantify the impact of the butyl-ethyl sulfamoyl group on cellular uptake. Such data would directly inform lead selection criteria in drug discovery programs targeting intracellular enzymes or receptors.

Building Block for Focused Compound Library Synthesis

The compound can serve as a key intermediate or building block for the synthesis of a focused library of sulfamoyl-benzamide derivatives [2][3]. The butyl-ethyl substitution pattern provides a handle for further diversification, and the pyridinyl-thiazole moiety is a recognized privileged structure in kinase inhibitor design. Procurement for library synthesis purposes should be accompanied by rigorous quality control (NMR, HPLC) to ensure batch-to-batch consistency, as required for reproducible SAR exploration.

Quote Request

Request a Quote for 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.